molecular formula C20H23N3O4S B2405196 N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide CAS No. 922058-82-0

N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide

Cat. No. B2405196
CAS RN: 922058-82-0
M. Wt: 401.48
InChI Key: YZMSDIQCNCNNEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the products it forms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Synthetic Methodologies and Characterization

Researchers have developed synthetic methods for creating novel compounds that include structures similar to "N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide". These methodologies allow for the exploration of their pharmacological activities. For instance, a study detailed a convenient synthetic method for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, paving the way for future pharmacological investigation (Zaki, Radwan, & El-Dean, 2017).

Potential Pharmacological Activities

The structural complexity and versatility of compounds similar to "N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide" allow for a broad range of biological activities. Research has explored their potential as antimicrobial agents, with specific derivatives showing in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011). Another study synthesized and evaluated the anti-inflammatory activity of ibuprofen analogs, showcasing the therapeutic potential of these compounds (Rajasekaran, Sivakumar, & Jayakar, 1999).

Novel Compounds with Potential Uses

The exploration of novel compounds with structures related to "N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide" continues to be a rich area of research. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs has been reported, offering new pathways for the development of pharmaceutical agents (Chau, Saegusa, & Iwakura, 1982).

Mechanism of Action

If the compound is a drug, this would involve how it interacts with the body to produce its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects .

properties

IUPAC Name

N-[3-methyl-4-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-19(24)21-15-7-9-18(13(2)11-15)28(26,27)22-16-6-8-17-14(12-16)5-10-20(25)23(17)3/h6-9,11-12,22H,4-5,10H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMSDIQCNCNNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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